

Garomefrine Hydrochloride solubility and stability data

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Compound of Interest

Compound Name: *Garomefrine Hydrochloride*

CAS No.: *137431-04-0*

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An In-Depth Technical Guide to the Solubility and Stability of **Garomefrine Hydrochloride** for Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of pharmaceutical development, a comprehensive understanding of a drug candidate's physicochemical properties is paramount. This guide is dedicated to **Garomefrine Hydrochloride**, an α 1A-adrenoreceptor agonist. While its development for urinary incontinence has been discontinued, the principles governing its solubility and stability remain a critical case study for drug development professionals.[1][2] This document moves beyond a simple recitation of facts, instead offering a methodological framework for characterizing similar hydrochloride salt compounds. We will explore not just the "what" but the "why" behind the experimental designs, ensuring that the protocols described herein are robust and self-validating. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), providing you with a technical narrative that is both scientifically rigorous and practically applicable.

Introduction to Garomefrine Hydrochloride

Garomefrine hydrochloride is the hydrochloride salt of Garomefrine, a compound investigated for its role as an alpha-adrenergic agonist and nasal decongestant.[1] Its chemical formula is C₉H₁₄ClFN₂O₃S, with a molecular weight of 284.74 g/mol .[1][3] Understanding the

fundamental physicochemical characteristics of this molecule is the foundational step in any formulation development program.

Property	Value	Source
Molecular Formula	C ₉ H ₁₄ ClFN ₂ O ₃ S.ClH	[1][3]
Molecular Weight	284.74 g/mol	[1][3]
IUPAC Name	N-[3-[(1R)-2-amino-1-hydroxyethyl]-4-fluorophenyl]methanesulfonamide;hydrochloride	[1]
Role	α 1A-adrenoreceptor agonist, Nasal decongestant	[1]

Solubility Profile Assessment: A Cornerstone of Formulation

The solubility of an active pharmaceutical ingredient (API) dictates its dissolution rate, which in turn is often the rate-limiting step for absorption and bioavailability. For a hydrochloride salt like **Garomefrine Hydrochloride**, solubility is expected to be pH-dependent.

The "Why": Causality in Solubility Experiments

The choice of solubility media is not arbitrary. We begin with aqueous media across a physiologically relevant pH range (typically 1.2 to 7.4) to simulate the conditions of the gastrointestinal tract. The inclusion of common pharmaceutical solvents provides data crucial for developing both liquid and solid dosage forms. Understanding solubility in different media allows for the selection of appropriate excipients and manufacturing processes. For instance, poor aqueous solubility might necessitate the use of co-solvents, surfactants, or the formation of cyclodextrin complexes to enhance bioavailability.[4]

Experimental Protocol: Thermodynamic Solubility Determination

This protocol outlines the shake-flask method, a gold-standard technique for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of **Garomefrine Hydrochloride** in various aqueous and organic solvents.

Materials:

- **Garomefrine Hydrochloride** powder
- Purified water
- pH buffers (1.2, 4.5, 6.8, 7.4)
- Common organic solvents (e.g., Ethanol, Propylene Glycol, PEG 400)
- Vials with screw caps
- Shaking incubator
- Calibrated pH meter
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Centrifuge

Methodology:

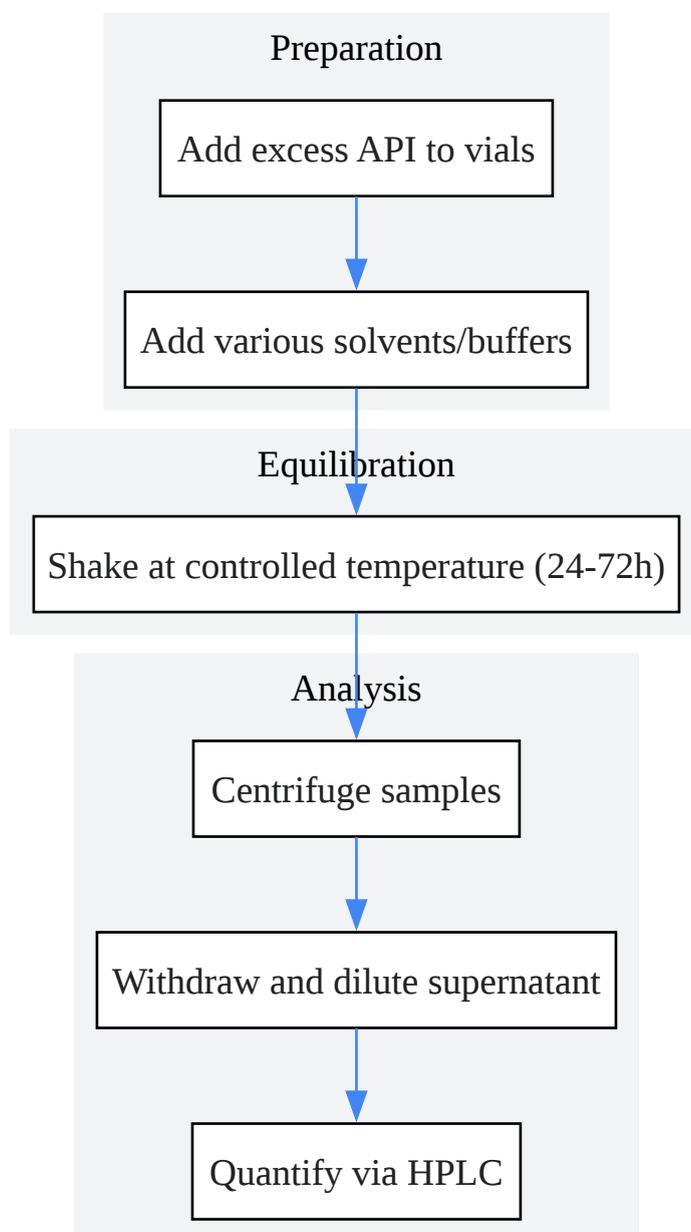
- Preparation: Prepare a series of vials for each solvent system to be tested.
- Addition of API: Add an excess amount of **Garomefrine Hydrochloride** to each vial. The excess is critical to ensure that a saturated solution is achieved.
- Equilibration: Tightly cap the vials and place them in a shaking incubator set at a controlled temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-72 hours) to reach equilibrium.

- **Phase Separation:** After incubation, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to ensure complete separation of the solid from the supernatant.
- **Sampling and Dilution:** Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase to a concentration within the validated range of the analytical method.
- **Quantification:** Analyze the diluted samples using a validated stability-indicating HPLC method to determine the concentration of dissolved **Garomefrine Hydrochloride**.^{[5][6]}

Data Presentation:

Solvent/Medium	pH	Temperature (°C)	Solubility (mg/mL)
Purified Water	25		
0.1 N HCl	1.2	37	
Acetate Buffer	4.5	37	
Phosphate Buffer	6.8	37	
Phosphate Buffer	7.4	37	
Ethanol	25		
Propylene Glycol	25		
PEG 400	25		

Visualization of the Solubility Workflow



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Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile and Forced Degradation Studies

Stability testing is crucial for identifying how the quality of a drug substance varies with time under the influence of environmental factors.[7] Forced degradation studies are the first step in

this process, intentionally stressing the API to predict its degradation pathways and to develop a stability-indicating analytical method.[7][8]

The "Why": Rationale for Stress Conditions

Forced degradation studies expose the API to conditions more severe than those it would encounter during storage.[7] This approach helps to:

- Elucidate degradation pathways.[7]
- Identify potential degradation products.
- Develop and validate a stability-indicating analytical method capable of separating the API from its degradants.[9][10]
- Inform formulation and packaging development to protect the drug from degradation.

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of **Garomefrine Hydrochloride** under various stress conditions.

Materials:

- **Garomefrine Hydrochloride**
- Hydrochloric acid (0.1 N to 1 N)[7][8]
- Sodium hydroxide (0.1 N to 1 N)[7][8]
- Hydrogen peroxide (3-30%)[11]
- Temperature-controlled ovens
- Photostability chamber
- Validated stability-indicating HPLC method

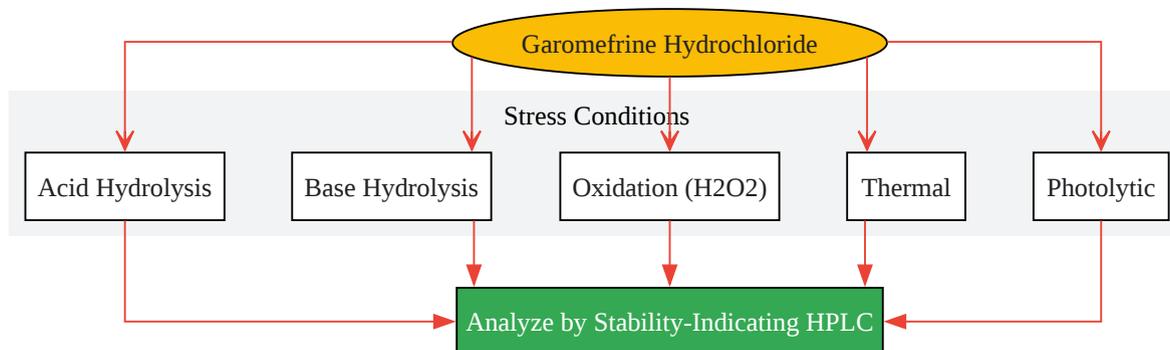
Methodology:

- Acid Hydrolysis: Dissolve **Garomefrine Hydrochloride** in 0.1 N HCl and heat at a controlled temperature (e.g., 60-80°C).[7][11] Withdraw samples at various time points, neutralize, dilute, and analyze by HPLC. If no degradation is observed, a higher concentration of acid or higher temperature may be used.[8]
- Base Hydrolysis: Repeat the procedure from step 1 using 0.1 N NaOH.[7]
- Oxidative Degradation: Dissolve **Garomefrine Hydrochloride** in a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature.[11] Analyze samples at different time intervals.
- Thermal Degradation: Expose the solid API to dry heat in an oven (e.g., 60-80°C).[11][12] Analyze samples at various time points.
- Photolytic Degradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11] A control sample should be protected from light.

Data Presentation:

Stress Condition	Time (hours)	Assay of Garomefrine HCl (%)	Major Degradant 1 (% Peak Area)	Major Degradant 2 (% Peak Area)	Total Impurities (%)
0.1 N HCl, 80°C	0				
	2				
	6				
	24				
0.1 N NaOH, 60°C	0				
	2				
	6				
	24				
3% H ₂ O ₂ , RT	0				
	2				
	6				
	24				

Visualization of the Forced Degradation Workflow



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Caption: Forced Degradation Experimental Design.

Long-Term and Accelerated Stability Studies

Following forced degradation, formal stability studies are conducted on the drug substance under ICH-prescribed conditions to establish a re-test period or shelf-life.[8]

Protocol Outline:

- Storage Conditions:
 - Long-term: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$ or $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $65\% \text{ RH} \pm 5\% \text{ RH}$
 - Accelerated: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$ [8]
- Testing Frequency: For a one-year study, typical pull points are 0, 3, 6, 9, and 12 months for long-term conditions, and 0, 3, and 6 months for accelerated conditions.
- Parameters to Test: Appearance, assay, degradation products, water content, and any other critical quality attributes.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the characterization of the solubility and stability of **Garomefrine Hydrochloride**. While specific data for this compound is not extensively published, the methodologies presented here are universally applicable to small molecule hydrochloride salts in early-phase drug development. By applying these robust and well-reasoned experimental protocols, researchers can build a strong foundation for successful formulation development, ensuring the quality, safety, and efficacy of the final drug product. The principles of forced degradation and solubility assessment are cornerstones of a "Quality by Design" (QbD) approach, enabling a deeper understanding of the molecule and its behavior.

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